molecular formula C18H18N2O5S B300075 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

Numéro de catalogue B300075
Poids moléculaire: 374.4 g/mol
Clé InChI: OIKPTRQTPYSRFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BIRB 796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It is a potential therapeutic agent for the treatment of inflammatory diseases, including rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD).

Applications De Recherche Scientifique

BIRB 796 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro studies have shown that BIRB 796 inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the activation of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide. In vivo studies have demonstrated that BIRB 796 reduces inflammation and tissue damage in animal models of rheumatoid arthritis, psoriasis, and COPD.

Mécanisme D'action

BIRB 796 is a selective inhibitor of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide, a protein kinase that plays a key role in the regulation of inflammatory responses. p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide is activated by various stimuli, including cytokines, stress, and bacterial products, and it phosphorylates downstream targets that mediate the production of pro-inflammatory cytokines, chemokines, and enzymes. BIRB 796 binds to the ATP-binding pocket of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide and prevents its activation, thereby reducing the production of inflammatory mediators.
Biochemical and Physiological Effects:
BIRB 796 has been shown to have potent anti-inflammatory effects in various cell types, including macrophages, fibroblasts, and endothelial cells. It inhibits the production of pro-inflammatory cytokines, chemokines, and enzymes, and it reduces the expression of adhesion molecules that promote leukocyte recruitment. BIRB 796 also blocks the activation of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammatory gene expression. In animal models of inflammatory diseases, BIRB 796 reduces inflammation, tissue damage, and bone erosion.

Avantages Et Limitations Des Expériences En Laboratoire

BIRB 796 is a highly specific inhibitor of p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide, and it has been extensively characterized in vitro and in vivo. It is commercially available and can be easily synthesized in the lab. However, BIRB 796 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may affect its pharmacokinetics and pharmacodynamics. BIRB 796 also has some off-target effects, such as inhibition of other protein kinases, which may complicate the interpretation of experimental results.

Orientations Futures

For the development of BIRB 796 include the optimization of its pharmacokinetics and pharmacodynamics, the identification of biomarkers for patient selection and monitoring, and the combination with other therapeutic agents for synergistic effects. BIRB 796 may also have potential applications in other diseases, such as cancer and neurodegenerative disorders, where p38 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide is involved in the pathogenesis.

Méthodes De Synthèse

BIRB 796 can be synthesized through a multistep process that involves the reaction of 4-bromoaniline with 1,3-benzodioxole-5-carboxylic acid to form an intermediate, which is then reacted with pyrrolidine-1-sulfonyl chloride to produce the final product. The synthesis of BIRB 796 has been optimized to improve the yield and purity of the compound.

Propriétés

Nom du produit

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

Formule moléculaire

C18H18N2O5S

Poids moléculaire

374.4 g/mol

Nom IUPAC

N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H18N2O5S/c21-18(13-3-8-16-17(11-13)25-12-24-16)19-14-4-6-15(7-5-14)26(22,23)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12H2,(H,19,21)

Clé InChI

OIKPTRQTPYSRFZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

SMILES canonique

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.